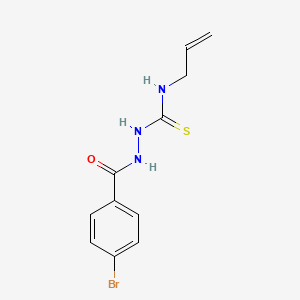

(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves reactions like Friedel-Crafts acylation . For instance, the synthesis of “4-bromo-4’-propylbenzophenone” was achieved via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .Scientific Research Applications

Synthesis and Catalysis

The reaction of hydrazine with ortho-formylbenzoic acid, leading to the synthesis of azines, demonstrates a pathway where compounds structurally related to (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid are used in the development of highly active, regioselective, and enantioselective catalysts. These catalysts, applied in Rh-catalyzed enantioselective hydroformylation, show high activities and selectivities across various substrates, underlining the potential of such compounds in fine chemical synthesis (Clark et al., 2005).

Antimicrobial and Antifungal Activities

Compounds synthesized from reactions involving hydrazines, such as the synthesis of novel hydrazone derivatives, have been explored for their antimicrobial and antifungal properties. These derivatives exhibit significant activities, highlighting the potential use of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid-related compounds in developing new antibacterial and antifungal agents (Ghorab & Hamide, 1995).

Antioxidant and Antimutagenic Properties

Hydrazone derivatives derived from reactions involving compounds like (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid have been shown to possess significant antioxidative and antimutagenic activities. These findings suggest a promising avenue for the development of new therapeutic agents aimed at combating oxidative stress and mutation-related diseases (Giziroğlu et al., 2015).

Polymer Synthesis and Applications

The chemical properties of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid-related compounds facilitate the synthesis of novel monomers, which are subsequently used to produce high-performance thermosets. These materials exhibit superior thermal and mechanical properties, making them suitable for various industrial applications (Agag & Takeichi, 2003).

Development of Antihypertensive Agents

The structural framework of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid and its derivatives has been utilized in synthesizing potential antihypertensive agents. These synthesized compounds have shown promising α-blocking activity, indicating the potential for therapeutic applications in managing hypertension (Abdel-Wahab et al., 2008).

properties

IUPAC Name |

1-[(4-bromobenzoyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3OS/c1-2-7-13-11(17)15-14-10(16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16)(H2,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTJPPNJOYUMPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2863887.png)

![3-Chloro-2-[1-(2,4-dichlorophenoxy)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2863897.png)

![4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2863901.png)

![4-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}butanoic acid](/img/structure/B2863903.png)